2-(3-Azetidinyloxy)benzamide
Description
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)benzamide |
InChI |
InChI=1S/C10H12N2O2/c11-10(13)8-3-1-2-4-9(8)14-7-5-12-6-7/h1-4,7,12H,5-6H2,(H2,11,13) |
InChI Key |
FVRNHDWWZTUGFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Nitazoxanide
- Structure : 2-(Acetolyloxy)-N-(5-nitro-2-thiazolyl)benzamide .
- Key Features : A nitro-thiazole group at the amide nitrogen and an acetolyloxy substituent.
- Activity : Broad-spectrum antiparasitic agent, effective against protozoa and helminths.
- Comparison : Unlike 2-(3-azetidinyloxy)benzamide, the nitro-thiazole moiety in nitazoxanide enhances electron-deficient character, facilitating redox-mediated antiparasitic activity.
Azetidinone Derivatives
- Example: N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide .
- Key Features: Azetidinone (β-lactam) ring fused to the benzamide core.
- Activity : Potent antimicrobial activity against bacterial and fungal strains (MIC: 4–16 µg/mL).
- Comparison: The β-lactam ring in azetidinones confers reactivity toward penicillin-binding proteins, whereas the ether-linked azetidine in 2-(3-azetidinyloxy)benzamide may prioritize steric effects over enzymatic inhibition.
Arylpiperazine Derivatives (JJGW Series)
- Example : 2-{4-[4-(3-Chlorophenyl)piperazin-1-yl]butoxy}benzamide hydrochloride (JJGW01) .
- Key Features : Alkoxy chains with terminal piperazine groups.
- Activity: α1-Adrenolytic activity (pA2: 7.8–8.2), targeting vascular and prostatic receptors.
- Comparison : The piperazine moiety enhances solubility and receptor affinity, whereas the azetidine ring in 2-(3-azetidinyloxy)benzamide may reduce conformational flexibility but improve metabolic stability.
Metoclopramide
- Structure: 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide .
- Key Features: Diethylaminoethyl and methoxy substituents.
- Activity : Dopamine D2 receptor antagonist and gastroprokinetic agent.
- Comparison: The diethylaminoethyl group in metoclopramide facilitates blood-brain barrier penetration, while the azetidine ring in 2-(3-azetidinyloxy)benzamide may limit CNS activity due to increased polarity.
Procainamide
- Structure: 4-Amino-N-[2-(diethylamino)ethyl]benzamide .
- Key Features: Primary amine and diethylaminoethyl side chain.
- Activity : Class Ia antiarrhythmic agent (IC50 for sodium channel blockade: ~10 µM).
- Comparison : The azetidine ring’s electron-rich nature in 2-(3-azetidinyloxy)benzamide could alter ion channel interactions compared to procainamide’s linear amine chain.
Physicochemical and Pharmacokinetic Properties
*Predicted using QSAR models from . †Estimated via analogy to 2-azetidinone derivatives.
- Lipophilicity : The azetidine ring in 2-(3-azetidinyloxy)benzamide likely reduces logP compared to piperazine-containing analogs (e.g., JJGW01), favoring improved aqueous solubility.
- Metabolic Stability : The strained azetidine ring may resist oxidative metabolism better than linear alkyl chains in procainamide or metoclopramide.
Therapeutic Potential and Mechanisms
- Antimicrobial Activity: Azetidinone derivatives () show promise against Gram-positive bacteria, suggesting that 2-(3-azetidinyloxy)benzamide could be optimized for β-lactamase resistance via its ether linkage.
- Cancer Therapy : QSAR models in indicate that topological parameters (Balaban index, molecular connectivity) govern anticancer activity. The azetidine ring’s rigidity may enhance DNA intercalation or kinase inhibition, as seen in GDC046 ().
- Receptor Targeting : Arylpiperazine derivatives () demonstrate that bulky substituents improve α1-adrenergic selectivity, a strategy applicable to 2-(3-azetidinyloxy)benzamide for designing CNS-sparing agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-Azetidinyloxy)benzamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with azetidine derivatives and benzoyl chloride intermediates under anhydrous conditions. Use coupling agents (e.g., DCC or EDC) to form the amide bond .
- Step 2 : Optimize regioselectivity by controlling temperature (0–5°C for exothermic reactions) and solvent polarity (e.g., dichloromethane or acetonitrile) .
- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization .
- Data Table :
| Reaction Step | Optimal Conditions | Yield Range |
|---|---|---|
| Amide Coupling | 0–5°C, DCM solvent | 65–75% |
| Purification | Ethyl acetate/hexane (3:7) | 85–90% purity |
Q. How is structural confirmation performed for 2-(3-Azetidinyloxy)benzamide derivatives?
- Analytical Workflow :
- NMR Spectroscopy : - and -NMR to confirm substitution patterns and azetidine ring integrity .
- X-ray Diffraction (XRD) : Resolve crystal structure to validate stereochemistry .
- Mass Spectrometry : HRMS for molecular ion verification .
Q. What preliminary biological screening assays are suitable for this compound?
- Approach :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How do substituent modifications on the benzamide core influence bioactivity?
- SAR Insights :
- Electron-Withdrawing Groups (e.g., -NO, -CF): Enhance antimicrobial potency but may increase cytotoxicity .
- Azetidine-Oxy Linker : Improves blood-brain barrier penetration in CNS-targeted analogs .
- Data Table :
| Substituent | Activity (MIC, µg/mL) | Cytotoxicity (IC, µM) |
|---|---|---|
| -OCH | 32 | >100 |
| -CF | 8 | 25 |
Q. What strategies resolve contradictions in reported biological activity data?
- Troubleshooting :
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC .
- Case Study : Discrepancies in IC values (e.g., 10 vs. 50 µM) were traced to differences in cell passage number .
Q. How can molecular docking guide mechanistic studies of 2-(3-Azetidinyloxy)benzamide?
- Protocol :
- Target Selection : Prioritize enzymes (e.g., topoisomerase II) or receptors (GPCRs) based on structural analogs .
- Docking Software : Use AutoDock Vina with force fields (AMBER) to predict binding affinities .
- Outcome : Similar compounds show ∆G values of -9.5 to -11.2 kcal/mol, correlating with in vitro efficacy .
Q. What pharmacokinetic challenges are anticipated, and how can they be addressed?
- ADME Considerations :
- Solubility : Use co-solvents (e.g., PEG 400) or nanoformulations to improve aqueous solubility .
- Metabolic Stability : Test liver microsome stability; introduce fluorine atoms to reduce CYP450 metabolism .
Data Contradiction Analysis
Q. Conflicting reports on mutagenicity: How to assess safety?
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
